molecular formula C14H18N4O B7495118 N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue B7495118
Poids moléculaire: 258.32 g/mol
Clé InChI: AHVZLQPMZOSHJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it a promising candidate for further exploration.

Mécanisme D'action

The mechanism of action of N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of PKR activity. PKR is activated by double-stranded RNA (dsRNA), which is produced during viral infections and other cellular stress responses. Activated PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and induction of apoptosis. N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to bind to the dsRNA-binding domain of PKR and inhibit its activity, leading to the prevention of eIF2α phosphorylation and subsequent inhibition of apoptosis.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits PKR activity in a dose-dependent manner, with an IC50 value of 0.3 μM. In vivo studies have shown that N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can protect mice from viral infections and reduce inflammation in a mouse model of autoimmune disease. N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has also been found to have antitumor activity in various cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its specificity for PKR inhibition, its potential therapeutic applications in various diseases, and its ease of synthesis. However, there are also limitations to using N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments. One limitation is its relatively low yield of synthesis, which can make it difficult to obtain large quantities for experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to determine optimal dosages for in vivo studies.

Orientations Futures

There are several future directions for the study of N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is the exploration of its potential therapeutic applications in various diseases, including viral infections, autoimmune disorders, and cancer. Another direction is the optimization of its synthesis method to increase yield and reduce cost. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, which will be important for the development of optimal dosages for clinical trials. Finally, the identification of N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide analogs with improved potency and selectivity for PKR inhibition may lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

The synthesis of N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been achieved using various methods. One such method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with cyclopropylamine and subsequent heating in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with N-(1-cyclopropylethyl)amine in the presence of a coupling agent such as DCC or EDC. The yield of the synthesis method ranges from 50-70%.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have potential applications in various areas of scientific research. It has been studied as a potential inhibitor of protein kinase R (PKR), which is a key regulator of the innate immune response. PKR has been implicated in various diseases, including viral infections, autoimmune disorders, and cancer. N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to inhibit PKR activity in vitro and in vivo, making it a promising candidate for further exploration as a therapeutic agent for these diseases.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-8-6-9(2)18-13(16-8)12(7-15-18)14(19)17-10(3)11-4-5-11/h6-7,10-11H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVZLQPMZOSHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC(C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.